![molecular formula C17H19N5 B2385169 3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380167-79-1](/img/structure/B2385169.png)
3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MMMP, and its chemical formula is C20H20N4. MMMP has been synthesized using various methods, and it has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of MMMP involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
MMMP has been reported to have several biochemical and physiological effects, including an increase in the concentration of acetylcholine in the brain, improved cognitive function and memory, and a decrease in the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMMP in lab experiments include its ability to inhibit the activity of acetylcholinesterase, its potential applications in medicinal chemistry, pharmacology, and neuroscience research, and its relatively simple synthesis method. The limitations of using MMMP in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving MMMP, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Development of new synthesis methods for MMMP that are more efficient and cost-effective.
4. Investigation of its potential applications in other scientific research fields, such as biochemistry and molecular biology.
In conclusion, MMMP is a chemical compound that has shown significant potential in various scientific research fields. Its ability to inhibit the activity of acetylcholinesterase and increase the concentration of acetylcholine in the brain has led to its potential applications in medicinal chemistry, pharmacology, and neuroscience research. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other scientific research fields.
Synthesemethoden
MMMP can be synthesized using different methods, including the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine, followed by the reaction of the resulting intermediate with 1-chloro-3-(cyanomethyl)azetidine. Another method involves the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine, followed by the reaction of the intermediate with chloroacetonitrile. Both methods have been reported to yield MMMP in good yields.
Wissenschaftliche Forschungsanwendungen
MMMP has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. MMMP has been reported to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Eigenschaften
IUPAC Name |
3-[3-[methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-5-3-4-6-14(13)10-21(2)15-11-22(12-15)17-16(9-18)19-7-8-20-17/h3-8,15H,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZYFQGPQYQURP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.